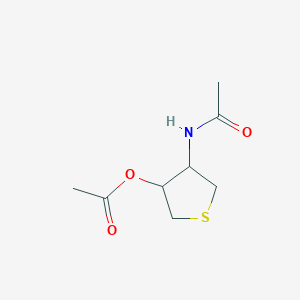![molecular formula C19H23ClN2O3S B5028672 N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5028672.png)
N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BMS-345541 and is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor κB (NF-κB) pathway.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation, immunity, and cell survival. This compound has been investigated for its potential use in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the IKK complex, N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide prevents the activation of NF-κB and subsequently reduces the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its selectivity for the IKK complex. This compound does not inhibit other kinases or enzymes, which makes it a useful tool for studying the NF-κB pathway. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the development of more soluble analogs of N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide may improve its utility in lab experiments.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide involves a multi-step process. The first step involves the reaction of 4-chlorobenzylamine with 4-methylsulfonylbenzoyl chloride to form the intermediate, 4-(4-chlorobenzyl)-N-(4-methylsulfonylbenzoyl)benzylamine. This intermediate is then reacted with sec-butylamine in the presence of a base to yield N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide.
Propiedades
IUPAC Name |
N-butan-2-yl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-4-14(2)21-19(23)16-7-11-18(12-8-16)22(26(3,24)25)13-15-5-9-17(20)10-6-15/h5-12,14H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSXLRPLTYNMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5028598.png)

![1-(4-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5028600.png)
![3-methyl-5-[(3-phenoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5028602.png)
![ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate](/img/structure/B5028608.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5028615.png)
![N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5028620.png)
![N-[2-(2-cyclododecylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5028636.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5028653.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5028676.png)
![4-(1-cyano-2-{4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5028679.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)